molecular formula C14H30Cl2N2 B1398281 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219981-29-9

2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1398281
CAS No.: 1219981-29-9
M. Wt: 297.3 g/mol
InChI Key: HZUDPFIIIWJPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a bicyclic piperidine derivative characterized by two piperidine rings linked via an ethyl chain, with an additional ethyl substituent at the 2-position of the first piperidine ring. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

2-ethyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-14-5-3-4-11-16(14)12-8-13-6-9-15-10-7-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDPFIIIWJPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with 4-piperidinyl ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

This compound is categorized as a piperidine derivative, which is significant for its potential biological activities. The structural features that contribute to its properties include:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is crucial for biological interactions.
  • Ethyl Substitution : Enhances lipophilicity, affecting absorption and distribution in biological systems.

Pharmacological Studies

2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride has been explored for its role as a pharmacological agent. Its ability to interact with various neurotransmitter systems makes it a candidate for research into:

  • Antidepressant Effects : Studies have indicated that compounds with similar structures may influence serotonin and norepinephrine reuptake, suggesting potential antidepressant properties.
  • Anxiolytic Activity : Research into piperidine derivatives has shown promise in reducing anxiety-like behaviors in animal models.

Neuroscience Research

The compound's interaction with the central nervous system (CNS) receptors is of particular interest:

  • Dopaminergic and Serotonergic Systems : Investigations have demonstrated that modifications in piperidine structures can lead to varying affinities for dopamine and serotonin receptors, which are critical in treating disorders such as schizophrenia and depression.

Case Studies

A notable case study involved the synthesis of this compound to evaluate its efficacy in modulating synaptic transmission in rodent models. The results indicated significant alterations in neurotransmitter release patterns, suggesting therapeutic potential for neuropsychiatric disorders.

Toxicology Screening

Due to its structural characteristics, this compound is being investigated for its utility in forensic toxicology:

  • Detection Methods : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify this compound in biological samples, aiding in drug screening processes.

Case Studies

In a forensic case study involving substance abuse analysis, the presence of this compound was confirmed in urine samples from individuals exhibiting unusual behavioral patterns. This highlights its relevance in toxicological investigations.

Data Table of Applications

Application AreaDescriptionKey Findings/Case Studies
PharmacologyPotential antidepressant and anxiolytic effectsModulates neurotransmitter systems
NeuroscienceInteraction with CNS receptorsAlters synaptic transmission in rodent models
Forensic ToxicologyDetection in biological samplesConfirmed presence in substance abuse cases

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride:

Compound Name CAS Number Molecular Formula Key Structural Differences Pharmacological Relevance References
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride 1219981-25-5 C₁₃H₂₅N₂·2HCl Methyl substituent at 2-position (vs. ethyl) Not explicitly stated; likely CNS ligand
BD 1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) 138356-08-8 C₁₄H₁₉Cl₂N₂·2HCl Piperazine core; dichlorophenyl substituent Sigma-1 receptor antagonist
RS 67333 (1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone) 125827-09-2 C₁₉H₂₇ClN₂O₂ Aryl ketone moiety; butyl-piperidine chain 5-HT₄ receptor partial agonist
Anileridine Dihydrochloride (1-[2-(4-Aminophenyl)ethyl]-4-phenyl-4-piperidinecarboxylic acid ethyl ester) 144-14-9 C₂₂H₂₈N₂O₂·2HCl Piperidinecarboxylic acid ester; phenyl groups Narcotic analgesic

Key Observations :

  • Receptor Specificity : BD 1063 and RS 67333 highlight the role of piperidine/piperazine derivatives in targeting sigma and serotonin receptors, respectively. The absence of aromatic groups in the target compound may reduce affinity for these receptors compared to BD 1063 or RS 67333 .
  • Pharmacological Class : Unlike Anileridine, a narcotic analgesic with ester functionality, the target compound lacks opioid-like structural motifs, suggesting divergent therapeutic applications .

Pharmacokinetic and Toxicological Comparisons

Limited data exist for the target compound, but insights can be drawn from analogs:

  • Metabolic Stability : Piperidine derivatives like RS 67333 exhibit moderate metabolic stability due to their resistance to cytochrome P450 oxidation, a trait likely shared by the target compound .
  • Acute Toxicity: BD 1063 and BMY 14802 (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol) show low acute toxicity in rodent models, but substituents like halogens or aromatic rings may increase risks compared to purely aliphatic derivatives like the target compound .

Biological Activity

2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound belongs to a class of molecules that have demonstrated various biological activities, including neuropharmacological effects and potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound's structure features a piperidine core, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that may include alkylation and cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency of obtaining such compounds, allowing for better yields and purities.

  • Calcium Channel Inhibition : Research indicates that related piperidine derivatives exhibit inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions. For instance, a study demonstrated that certain analogs could lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Anticancer Properties : Piperidine derivatives have shown promise in cancer therapy. For example, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for developing treatments for neuropsychiatric disorders, as evidenced by studies showing affinity for serotoninergic and dopaminergic receptors .

Efficacy Studies

A detailed examination of the biological activity of this compound reveals several key findings:

Study Activity IC50 Value Notes
Study 1Calcium Channel InhibitionNot specifiedEffective in lowering blood pressure without reflex tachycardia .
Study 2Antiproliferative Activity9.28 µM (PDAC model)Significant inhibition in pancreatic ductal adenocarcinoma cells .
Study 3Neurotransmitter Receptor BindingNot specifiedNotable affinity for 5-HT2A and D2 receptors; potential for neuroleptic effects .

Case Studies

  • Hypertension Model : In a controlled study involving spontaneously hypertensive rats, administration of a related piperidine derivative resulted in a significant reduction in systolic blood pressure without inducing reflex tachycardia. This suggests a favorable profile for treating hypertension while minimizing side effects associated with conventional therapies .
  • Cancer Cell Lines : A series of experiments conducted on various cancer cell lines showed that compounds structurally similar to this compound exhibited IC50 values ranging from 7.9 to 92 µM, indicating effective growth inhibition across different types of cancer cells including breast and colorectal cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.